

# Application Notes and Protocols: Evaluating Serelaxin's Impact on Myocardial Remodeling

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging methods to evaluate the therapeutic effects of **Serelaxin** (recombinant human relaxin-2) on myocardial remodeling. The included protocols offer detailed, step-by-step guidance for key in vivo, ex vivo, and in vitro experimental techniques.

## Introduction to Serelaxin and Myocardial Remodeling

Myocardial remodeling refers to the alterations in the size, shape, structure, and function of the heart, often in response to cardiac injury or stress, such as in heart failure.[1] This process is characterized by features like cardiac fibrosis (the excessive deposition of extracellular matrix), cardiomyocyte hypertrophy, and inflammation, which collectively contribute to a decline in cardiac function.[1] **Serelaxin** has emerged as a promising therapeutic agent due to its pleiotropic effects on the cardiovascular system.[2][3] It primarily acts by binding to the relaxin family peptide receptor 1 (RXFP1), initiating a cascade of signaling events that lead to vasodilation, anti-inflammatory effects, and anti-fibrotic activity.[4][5][6]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of **Serelaxin** on biomarkers associated with myocardial remodeling



and organ damage.

Table 1: Effect of **Serelaxin** on Biomarkers of Organ Damage in Acute Heart Failure (RELAX-AHF-2 Substudy)[7][8][9][10][11]

Biomarke r	Treatmen t Group	Baseline (Mean ± SD or Median [IQR])	Day 2 (% Change from Baseline)	Day 5 (% Change from Baseline)	Day 14 (% Change from Baseline)	p-value (Serelaxi n vs. Placebo at Day 2)
Troponin T (ng/L)	Serelaxin	26.0 [16.0- 45.0]	-	-	+0.2%	0.042 (through Day 14)
Placebo	25.0 [16.0- 44.0]	-	-	+40.3%		
NT-proBNP (ng/L)	Serelaxin	4735 [2595- 8819]	-39.8%	-	-	0.002
Placebo	4531 [2520- 8917]	-27.6%	-	-		
Creatinine (mg/dL)	Serelaxin	1.3 ± 0.5	-0.8%	-	-	0.002
Placebo	1.3 ± 0.5	+5.8%	-	-		
Cystatin C (mg/L)	Serelaxin	1.6 ± 0.6	+3.8%	-	-	0.016
Placebo	1.6 ± 0.6	+8.3%	-	-		
Uric Acid (mg/dL)	Serelaxin	7.6 ± 2.4	+0.8%	-	-	0.0014
Placebo	7.4 ± 2.3	+7.2%	-	-		



Table 2: Preclinical Efficacy of Serelaxin on Cardiac Fibrosis

Animal Model	Serelaxin Treatment	Outcome Measure	Result	Reference
Isoproterenol- induced cardiac injury (murine)	Serelaxin	Left ventricular collagen concentration	Greater reduction compared to enalapril alone	[1]
High salt-fed mice	0.5 mg/kg/day	Cardiac interstitial fibrosis	Reversal of high salt-induced fibrosis	[12]
Transverse Aortic Constriction (TAC) (murine)	0.5 mg/kg/day	Perivascular fibrosis	Significant reduction compared to vehicle	[13]

## **Experimental Protocols Histological Assessment of Cardiac Fibrosis**

#### 3.1.1. Picrosirius Red Staining for Collagen Visualization

This protocol is designed for the visualization of collagen fibers in cardiac tissue sections.[5][7] [14][15][16][17]

#### Materials:

- Formalin-fixed, paraffin-embedded cardiac tissue sections (5 μm)
- Xylene
- Ethanol (100%, 95%, 80%, 70%, 50%)
- Distilled water
- Phosphomolybdic Acid Solution (0.2%)



- Picro-Sirius Red Solution
- Acetic Acid Solution (0.5%)
- Synthetic resin mounting medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene twice for 15 minutes each.
  - Rehydrate through a graded ethanol series (100%, 95%, 80%, 70%, 50%) for 2 minutes each.
  - Wash with distilled water.
- Staining:
  - Apply Phosphomolybdic Acid Solution to cover the tissue section and incubate for 1-5 minutes.[5]
  - Briefly dip the slide once in distilled water.[5]
  - Apply Picro-Sirius Red Solution to completely cover the tissue and incubate for 60-90 minutes.[5][14]
- Rinsing and Dehydration:
  - Rinse the slide quickly in two changes of Acetic Acid Solution (0.5%).[5]
  - Dehydrate rapidly through two changes of absolute alcohol.[14]
- Clearing and Mounting:
  - Clear the slide in xylene and mount with a synthetic resin.[14]

#### Expected Results:



- · Collagen fibers: Red
- Cytoplasm: Colorless to slightly yellow[5]
- Under polarized light: Type I collagen (thick fibers) will show yellow-orange birefringence,
   while Type III collagen (thin fibers) will show green birefringence.

#### 3.1.2. Masson's Trichrome Staining

This method is used to differentiate collagen from other tissue components.[1][3][4][12][18]

#### Materials:

- Formalin-fixed, paraffin-embedded cardiac tissue sections (5 μm)
- Bouin's solution (optional, for post-fixation)
- Weigert's iron hematoxylin solution
- Biebrich scarlet-acid fuchsin solution
- Phosphomolybdic-phosphotungstic acid solution
- Aniline blue solution
- 1% Acetic acid solution

#### Procedure:

- Deparaffinization and Rehydration: Follow the same procedure as for Picrosirius Red staining.
- (Optional) Post-fixation: For formalin-fixed tissues, incubate in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse with running tap water for 5-10 minutes to remove the yellow color.[12][18]
- Nuclear Staining:
  - Stain in Weigert's iron hematoxylin solution for 10 minutes.[1][18]





- Rinse in running warm tap water for 10 minutes, then wash in distilled water.[1][18]
- Cytoplasmic and Muscle Fiber Staining:
  - Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[1][18]
  - Wash in distilled water.[1][18]
- Differentiation and Collagen Staining:
  - Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.[1][18]
  - Transfer directly to aniline blue solution and stain for 5-10 minutes.[1][18]
- Final Rinse and Dehydration:
  - Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.
     [1][18]
  - Wash in distilled water.[1][18]
  - Dehydrate quickly through graded alcohols and clear in xylene.[1][18]
- Mounting: Mount with a resinous mounting medium.[1]

#### **Expected Results:**

- Collagen: Blue
- Nuclei: Black
- Cytoplasm, muscle fibers: Red
- 3.1.3. Quantification of Cardiac Fibrosis

Collagen volume fraction can be quantified using image analysis software (e.g., ImageJ) on the stained sections.[7] The process generally involves:



- Acquiring digital images of the stained sections at a consistent magnification.
- Setting a color threshold to specifically select the stained collagen fibers.
- Calculating the ratio of the area of stained collagen to the total tissue area in multiple fields of view per section.

## **Functional Assessment of Myocardial Remodeling**

#### 3.2.1. Murine Echocardiography

Echocardiography is a non-invasive technique to assess cardiac structure and function in mice. [19][20][21][22][23]

#### Protocol Outline:

- Animal Preparation:
  - Anesthetize the mouse (e.g., with isoflurane).[23]
  - Remove chest hair to ensure good probe contact.[23]
  - Place the mouse on a heated platform to maintain body temperature and monitor ECG.
     [23]
- Image Acquisition:
  - Use a high-frequency linear array transducer (e.g., 18-23 MHz).
  - Apply ultrasound gel to the chest.[23]
  - Obtain parasternal long-axis and short-axis views at the mid-ventricular level.[23]
  - Acquire M-mode images from the short-axis view for dimensional measurements.[19][21]
- Data Analysis:
  - Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) from M-mode images.[21]



- Calculate Fractional Shortening (FS) = [(LVIDd LVIDs) / LVIDd] x 100.[21]
- Calculate Ejection Fraction (EF) using appropriate formulas.[21]
- Assess diastolic function using Doppler imaging of mitral inflow (E/A ratio).[21]

#### 3.2.2. Murine Cardiac Magnetic Resonance (CMR) Imaging

CMR provides high-resolution images for detailed assessment of cardiac morphology, function, and tissue characterization.[24][25][26][27]

#### **Protocol Outline:**

- Animal Preparation: Similar to echocardiography, involving anesthesia and physiological monitoring.
- Image Acquisition:
  - Use a high-field small-animal MRI system (e.g., 7-Tesla).[24]
  - Perform ECG-gated and respiratory-gated acquisitions to minimize motion artifacts.
  - Acquire cine images in short-axis and long-axis views to cover the entire left ventricle.
- Data Analysis:
  - Delineate endocardial and epicardial borders at end-diastole and end-systole to calculate left ventricular volumes, ejection fraction, and mass.[24]
  - Myocardial strain analysis (e.g., feature tracking) can be performed to assess regional myocardial function.[24]
  - Late gadolinium enhancement (LGE) imaging can be used to visualize and quantify focal fibrosis.[28]

## **Molecular Analysis**

3.3.1. Western Blotting for Protein Expression



This protocol allows for the semi-quantitative analysis of specific protein levels in cardiac tissue lysates.[29][30][31][32][33]

#### **Protocol Outline:**

- Protein Extraction:
  - Homogenize frozen cardiac tissue in RIPA buffer with protease and phosphatase inhibitors.[30]
  - Centrifuge to pellet debris and collect the supernatant.[30]
  - Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature protein samples by heating in SDS loading buffer.
  - Separate proteins by size on an SDS-polyacrylamide gel.
  - Transfer proteins to a PVDF or nitrocellulose membrane.
- Immunodetection:
  - Block the membrane with 5% non-fat milk or BSA in TBST.
  - Incubate with a primary antibody specific to the protein of interest (e.g., TGF-β, α-SMA,
     Collagen I).
  - Wash and incubate with an HRP-conjugated secondary antibody.
- Detection and Analysis:
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
  - Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
- 3.3.2. Quantitative PCR (qPCR) for Gene Expression



qPCR is used to measure the mRNA levels of genes involved in myocardial remodeling.[34][35] [36][37][38]

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- RNA Extraction:
  - Isolate total RNA from cardiac tissue using a suitable method (e.g., TRIzol).[34]
  - Assess RNA quality and quantity.
- Reverse Transcription:
  - Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
- qPCR:
  - Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
  - Include appropriate housekeeping genes for normalization (e.g., EIF2B1, IPO8 for human myocardial tissue).[36]
- Data Analysis:
  - Determine the cycle threshold (Ct) values.
  - Calculate relative gene expression using the ΔΔCt method.

## **In Vitro Assays**

3.4.1. TGF-β-Induced Endothelial-to-Mesenchymal Transition (EndMT)

This assay can be used to investigate the inhibitory effect of **Serelaxin** on a key process contributing to cardiac fibrosis.[6][39][40][41]

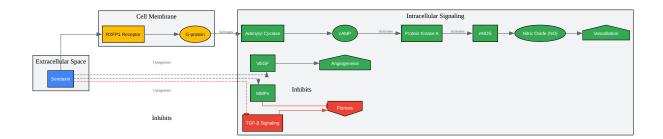
#### **Protocol Outline:**

Cell Culture:



- Culture endothelial cells (e.g., human coronary artery endothelial cells or mouse cardiac endothelial cells) in appropriate media.
- Induction of EndMT:
  - Treat cells with TGF-β1 (e.g., 10 ng/mL) to induce EndMT.
  - In parallel, co-treat cells with TGF-β1 and varying concentrations of **Serelaxin**.
- · Assessment of EndMT:
  - After a suitable incubation period (e.g., 72 hours), assess for changes in cell morphology (from cobblestone-like to spindle-shaped).
  - Analyze the expression of endothelial markers (e.g., VE-cadherin, CD31) and mesenchymal markers (e.g., α-SMA, Vimentin) by immunofluorescence, Western blotting, or qPCR.

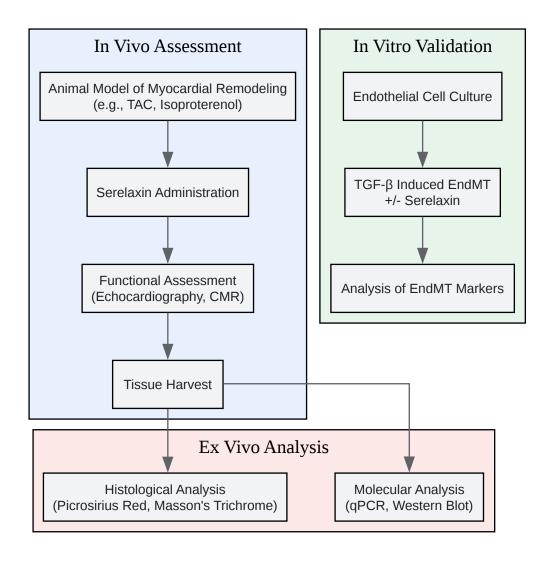
## **Visualizations**





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Caption: Serelaxin signaling pathway in myocardial cells.



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